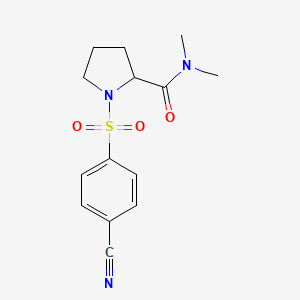
N-(2-fluoro-4-methylphenyl)-2-(1-oxophthalazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-4-methylphenyl)-2-(1-oxophthalazin-2-yl)acetamide, also known as FMPA, is a compound that has gained attention in recent years due to its potential applications in scientific research. FMPA is a derivative of phthalazine and has been shown to possess unique properties that make it useful for a variety of applications.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-4-methylphenyl)-2-(1-oxophthalazin-2-yl)acetamide has been shown to have a wide range of applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
This compound has also been shown to have anti-inflammatory properties. It has been used to reduce inflammation in animal models of arthritis and colitis. This compound has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-(1-oxophthalazin-2-yl)acetamide is not fully understood. It is thought to work by inhibiting the activity of enzymes involved in cell growth and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cell growth and inflammation, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). This compound has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-fluoro-4-methylphenyl)-2-(1-oxophthalazin-2-yl)acetamide is its versatility. It has been shown to be effective in a variety of scientific research applications, including cancer research, inflammation research, and neuroprotection research. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of this compound is its potential toxicity. While this compound has been shown to be safe in animal models, its long-term effects on humans are not yet known. Additionally, this compound may not be effective in all types of cancer cells, making it less useful in certain research applications.
Zukünftige Richtungen
There are several future directions for N-(2-fluoro-4-methylphenyl)-2-(1-oxophthalazin-2-yl)acetamide research. One area of interest is in the development of this compound analogs with improved efficacy and reduced toxicity. Another area of interest is in the use of this compound in combination with other drugs to enhance their effectiveness. Additionally, this compound may have applications in other areas of scientific research, such as infectious disease and cardiovascular disease research.
In conclusion, this compound is a compound with a wide range of potential applications in scientific research. Its unique properties make it useful for a variety of research applications, including cancer research, inflammation research, and neuroprotection research. While there are limitations to its use, this compound has the potential to make a significant impact in the field of scientific research.
Synthesemethoden
The synthesis of N-(2-fluoro-4-methylphenyl)-2-(1-oxophthalazin-2-yl)acetamide involves the reaction of 2-(1-oxophthalazin-2-yl)acetic acid with 2-fluoro-4-methylaniline in the presence of a coupling reagent. The reaction yields this compound as a white solid with a high degree of purity. The synthesis method has been optimized to produce this compound in large quantities and with high efficiency.
Eigenschaften
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-6-7-15(14(18)8-11)20-16(22)10-21-17(23)13-5-3-2-4-12(13)9-19-21/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRORICBPVJADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)

![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)

![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)


![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)

![4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7466430.png)
![3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B7466438.png)